molecular formula C11H25O3PS B3243342 (11-Mercapto-undecanyl)-phosphonic acid CAS No. 156125-36-9

(11-Mercapto-undecanyl)-phosphonic acid

Cat. No.: B3243342
CAS No.: 156125-36-9
M. Wt: 268.36 g/mol
InChI Key: VXLGFBKKMPMGST-UHFFFAOYSA-N
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Description

(11-Mercapto-undecanyl)-phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group and a mercapto group attached to an undecanyl chain

Scientific Research Applications

(11-Mercapto-undecanyl)-phosphonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.

    Biology: Employed in the modification of biomolecules and as a probe for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of corrosion inhibitors, surface coatings, and nanomaterials.

Safety and Hazards

11-Mercaptoundecanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (11-Mercapto-undecanyl)-phosphonic acid typically involves the reaction of 11-bromo-undecane with thiourea to form 11-mercapto-undecane, which is then reacted with phosphorus trichloride and water to yield the final product. The reaction conditions often include:

    Step 1: 11-bromo-undecane + thiourea → 11-mercapto-undecane

    Step 2: 11-mercapto-undecane + phosphorus trichloride + water → this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: (11-Mercapto-undecanyl)-phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acid derivatives.

    Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.

    Substitution: The hydrogen atoms in the mercapto and phosphonic acid groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Alkyl or acyl substituted phosphonic acids.

Comparison with Similar Compounds

(11-Mercapto-undecanyl)-phosphonic acid can be compared with other similar compounds, such as:

    (11-Mercapto-undecanyl)-sulfonic acid: Similar structure but with a sulfonic acid group instead of a phosphonic acid group. It has different reactivity and applications.

    (11-Mercapto-undecanyl)-carboxylic acid: Contains a carboxylic acid group, leading to different chemical properties and uses.

    (11-Mercapto-undecanyl)-phosphine oxide: Features a phosphine oxide group, which affects its binding and catalytic properties.

Uniqueness: The presence of both a mercapto group and a phosphonic acid group in this compound provides a unique combination of reactivity and binding capabilities, making it a versatile compound for various applications.

Properties

IUPAC Name

11-sulfanylundecylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25O3PS/c12-15(13,14)10-8-6-4-2-1-3-5-7-9-11-16/h16H,1-11H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLGFBKKMPMGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCP(=O)(O)O)CCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25O3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60776830
Record name (11-Sulfanylundecyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60776830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156125-36-9
Record name (11-Sulfanylundecyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60776830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156125-36-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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